3-oxaspiro[5.5]undecan-7-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are not merely a chemical curiosity; they are pivotal scaffolds in both natural products and synthetic molecules designed for specific functions. tandfonline.comnih.gov The core advantage of a spirocyclic framework is its inherent three-dimensionality, which allows for the precise spatial arrangement of functional groups. tandfonline.combldpharm.com This contrasts with many flat aromatic systems and provides a more sophisticated way to interact with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com
The introduction of a spiro center, a quaternary carbon atom, into a molecule increases its sp³ hybridized carbon fraction. bldpharm.com A higher sp³ fraction is often correlated with greater success in clinical drug development, partly because it leads to more complex and defined molecular shapes that can improve complementarity with a biological receptor. bldpharm.com Furthermore, incorporating spirocyclic motifs can favorably modulate key physicochemical properties of a molecule, such as its water solubility and metabolic stability. tandfonline.combldpharm.com These attributes make spirocycles highly attractive targets for synthesis in medicinal chemistry and drug discovery projects. tandfonline.comrsc.org
Overview of Spiro[5.5]undecane Derivatives and their Academic Relevance
The spiro[5.5]undecane framework, which consists of two six-membered rings sharing a central carbon atom, is a prominent scaffold in chemical literature. wikipedia.org The academic relevance of this structure is evident from the extensive research into its various derivatives, where one or more carbon atoms are replaced by heteroatoms such as oxygen or nitrogen.
For instance, diazaspiro[5.5]undecane derivatives have been investigated as neurokinin antagonists and have shown potential for treating a range of disorders, including those related to the immune system, cardiovascular system, and psychosis. nih.govgoogle.com The 3,9-diazaspiro[5.5]undecane scaffold, in particular, has been the basis for developing potent antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uk Similarly, research into 1,8-diazaspiro[5.5]undecane derivatives highlights the versatility of this ring system in synthetic chemistry. researchgate.net
The introduction of oxygen atoms gives rise to oxaspiro[5.5]undecanes. The conformational properties of compounds like 1-oxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecane have been studied in detail to understand fundamental stereoelectronic phenomena such as the anomeric effect. cdnsciencepub.comnih.govnih.gov These fundamental studies are crucial for designing and predicting the behavior of more complex molecules. The development of synthetic methods, such as the dearomative ipso-iodocyclization to construct the spiro[5.5]undecane framework, further underscores the ongoing academic interest in this class of compounds. nih.gov
Research Interest in 3-Oxaspiro[5.5]undecan-7-one Scaffolds
While specific research literature on this compound is limited, significant academic work has been conducted on its isomeric scaffold, 3-oxaspiro[5.5]undecan-9-one. uni.lusigmaaldrich.com Synthetic strategies leading to this class of compounds showcase the research interest in this particular heterocyclic system.
A key synthetic route involves the Robinson annelation of 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone to produce the unsaturated intermediate, 3-oxaspiro[5.5]undec-7-en-9-one. semanticscholar.org Subsequent hydrogenation of this enone yields the saturated 3-oxaspiro[5.5]undecan-9-one. semanticscholar.org This two-step process demonstrates a viable pathway to the core 3-oxaspiro[5.5]undecane ketone structure. The unsaturated precursor, 3-oxaspiro[5.5]undec-7-en-9-one, has itself been a subject of study, with potential applications in assessing antimicrobial and cytotoxic activity.
The research into these related structures provides a foundation for the potential synthesis and investigation of this compound. The established synthetic precedents and the recognized importance of the spiro[5.5]undecane framework suggest that scaffolds like this compound are valuable targets for future exploration in synthetic and medicinal chemistry.
Compound Data
The following tables provide a summary of the key compounds mentioned in this article and the available physicochemical properties for this compound and a related isomer.
Table 1: Physicochemical Properties
| Property | This compound | 3-oxaspiro[5.5]undecan-9-one |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol | 168.24 g/mol |
| InChIKey | ZSACKQJKNDFANK-UHFFFAOYSA-N | OOKHKTHERWWYQI-UHFFFAOYSA-N |
| Physical Form | Not Specified | Powder |
| CAS Number | Not Available | 1159280-53-1 |
| Data sourced from PubChemLite and Sigma-Aldrich. uni.lusigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
956602-10-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C10H16O2/c11-9-3-1-2-4-10(9)5-7-12-8-6-10/h1-8H2 |
InChI Key |
ZSACKQJKNDFANK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCOCC2)C(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Oxaspiro 5.5 Undecan 7 One
Carbonyl Reactivity of the Ketone Moiety
The ketone's carbonyl group is the primary site of reactivity, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic. libretexts.org This polarity is the driving force for a variety of addition reactions.
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comwikipedia.org This attack leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org The general reactivity for such additions is often influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents. csbsju.edu In the case of 3-oxaspiro[5.5]undecan-7-one, the spirocyclic nature of the molecule can introduce specific stereochemical outcomes.
Common nucleophiles that react with ketones like this compound include:
Hydride reagents: (e.g., sodium borohydride (B1222165), lithium aluminum hydride) for reduction to the corresponding alcohol. libretexts.org
Organometallic reagents: (e.g., Grignard reagents, organolithium compounds) for the formation of new carbon-carbon bonds, leading to tertiary alcohols. wikipedia.org
Cyanide: to form cyanohydrins. masterorganicchemistry.com
Amines: to form imines or enamines, depending on the reaction conditions and the structure of the amine. wikipedia.org
The table below summarizes the expected products from the nucleophilic addition of various reagents to this compound.
| Reagent | Nucleophile | Product Type |
| Sodium Borohydride (NaBH₄) | H⁻ | Secondary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | CH₃⁻ | Tertiary Alcohol |
| Hydrogen Cyanide (HCN) | CN⁻ | Cyanohydrin |
| Ammonia (NH₃) | NH₃ | Imine (after dehydration) |
True electrophilic addition across the carbon-oxygen double bond is not a typical reaction for ketones. Instead, under acidic conditions, an electrophile (most commonly a proton) will attack the lone pairs of the carbonyl oxygen. libretexts.orgstackexchange.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org Therefore, these reactions are more accurately described as nucleophilic additions under acidic catalysis. libretexts.org For instance, the formation of acetals and ketals from ketones and alcohols is acid-catalyzed. This involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol. ulethbridge.ca
Reduction Reactions to Form Hydroxylated Derivatives
The reduction of the ketone moiety in this compound to a hydroxyl group is a common and synthetically useful transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgyoutube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also less selective and reacts violently with protic solvents. libretexts.org The product of this reduction is 3-oxaspiro[5.5]undecan-7-ol.
The general reaction for the reduction of a cyclic ketone like cyclohexanone, a close structural analog to the ketone-containing ring of the target molecule, is well-established. youtube.com
Table of Reduction Reactions:
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Methanol | 3-Oxaspiro[5.5]undecan-7-ol |
Oxidation Reactions to Form Carboxylic Derivatives
Ketones are generally resistant to oxidation under mild conditions. However, cyclic ketones can undergo oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group to form lactones in a reaction known as the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. rsc.org The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted alkyl groups migrating preferentially. organic-chemistry.org
For this compound, the migration of one of the adjacent methylene (B1212753) groups would lead to the formation of a seven-membered lactone. The specific regioselectivity would determine which of the two possible lactones is formed.
Hypothetical Baeyer-Villiger Oxidation Products:
| Migrating Group | Product |
|---|---|
| C6 | 4-Oxa-8-oxaspiro[6.5]dodecan-9-one |
Substitution Reactions on the Spirocyclic System
Direct substitution on the saturated carbon framework of the spirocyclic system is generally challenging. However, reactions can be initiated at positions alpha to the carbonyl group through the formation of an enolate. For instance, α-halogenation can occur in the presence of a base and a halogen source.
More complex transformations involving the spirocyclic core have been reported for related systems. For example, nickel-catalyzed enantioselective α-spirocyclization of lactones has been demonstrated, although this involves the formation of the spirocycle rather than a substitution on a pre-existing one. acs.org Additionally, Friedel-Crafts type reactions have been shown to occur on spirocyclic systems containing appropriate activating groups, allowing for the introduction of aromatic substituents. nih.gov While no specific examples for this compound are readily available, these studies on related spirocycles suggest potential pathways for its functionalization. acs.orgnih.gov
Ring Expansion and Contraction Reactions Involving the Spiro System
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing complex ring systems. wikipedia.org For spirocyclic compounds, these rearrangements can be particularly intriguing. While specific examples for this compound are not prevalent in the literature, general principles can be applied from studies on related spiro systems.
Ring Expansion: Ring expansion of spirocycles can be achieved through various methods, including the rearrangement of spirocyclopropanes. nih.govresearchgate.net For instance, the Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes to cyclopentanones is driven by the release of ring strain. nih.gov The Baeyer-Villiger oxidation discussed in section 3.3 is also a form of ring expansion, converting a six-membered ketone ring into a seven-membered lactone ring. wikipedia.orgwikipedia.org
Ring Contraction: Ring contraction reactions are employed to synthesize smaller, often more strained rings from larger ones. rsc.orgntu.ac.uk An unusual ring-contraction of fused cyclobutanols to yield spirocyclopropanes has been reported, highlighting the role of strain and stereoelectronics in such transformations. nih.gov These reactions often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org
The application of such ring expansion or contraction methodologies to this compound would likely require initial functionalization to introduce the necessary reactive groups to trigger the desired rearrangement.
Spectroscopic and Structural Elucidation of 3 Oxaspiro 5.5 Undecan 7 One
Advanced Nuclear Magnetic Resonance Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution, providing deep insights into connectivity and conformation. spectroscopyonline.com
The spiro[5.5]undecane framework can exist in different conformations due to the ring-inversion possibilities of both the tetrahydropyran (B127337) and cyclohexanone rings. ¹H and ¹³C-NMR spectroscopy, particularly at variable temperatures, are powerful tools for analyzing these conformational equilibria. cdnsciencepub.com The chemical shifts of the protons and carbons are highly sensitive to their spatial orientation (axial vs. equatorial), allowing for detailed conformational assignments.
For 3-oxaspiro[5.5]undecan-7-one, the tetrahydropyran ring and the cyclohexanone ring are expected to adopt chair-like conformations. The analysis of chemical shifts and coupling constants in the ¹H-NMR spectrum helps in determining the preferred orientation of the protons. Protons in an axial position are typically more shielded (appear at a lower chemical shift) compared to their equatorial counterparts.
Due to the scarcity of published experimental data for this specific compound, the following tables represent typical and expected chemical shift ranges for the ¹H and ¹³C nuclei in this compound, based on data from analogous tetrahydropyran and cyclohexanone-containing spirocycles. oregonstate.edupressbooks.pubdocbrown.infolibretexts.org
Representative ¹H-NMR Data for this compound
| Proton Position | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H2, H4 (axial) | 3.40 - 3.60 | m | Protons adjacent to the ether oxygen. |
| H2, H4 (equatorial) | 3.70 - 3.90 | m | Protons adjacent to the ether oxygen. |
| H1, H5 | 1.40 - 1.70 | m | Methylene (B1212753) protons on the tetrahydropyran ring. |
| H6, H8 | 2.20 - 2.40 | t | Protons alpha to the carbonyl group. study.com |
| H9, H11 | 1.60 - 1.80 | m | Methylene protons on the cyclohexanone ring. |
Representative ¹³C-NMR Data for this compound
| Carbon Position | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| C7 | 208 - 212 | Carbonyl carbon. pressbooks.pub |
| C2, C4 | 65 - 70 | Carbons adjacent to the ether oxygen. |
| C5 (Spiro) | 75 - 80 | Spirocyclic carbon atom. |
| C6, C8 | 40 - 45 | Carbons alpha to the carbonyl group. |
| C1, C5 | 30 - 38 | Methylene carbons on the tetrahydropyran ring. |
| C9, C11 | 25 - 30 | Methylene carbons on the cyclohexanone ring. |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. scribd.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, for example, between H6 and H11, and H8 and H9, confirming the connectivity within the cyclohexanone ring. Similarly, it would map the couplings within the tetrahydropyran ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). science.gov This is crucial for identifying quaternary carbons, such as the spiro-carbon (C5), and for piecing together the molecular framework. For instance, protons on C4 and C6 would show a correlation to the spiro-carbon C5, confirming the connection point of the two rings.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by two key absorption bands.
Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ketone functional group. For a saturated, six-membered ring ketone, this stretch is typically observed in the range of 1705-1725 cm⁻¹. orgchemboulder.commsu.eduacademyart.edu
Ether (C-O-C) Stretch: A strong absorption band corresponding to the C-O-C stretching vibration of the tetrahydropyran ring. This is typically found in the fingerprint region, usually between 1070-1150 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Ketone | C=O Stretch | 1705 - 1725 | Strong, Sharp |
| Ether | C-O-C Stretch | 1070 - 1150 | Strong |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural clues from its fragmentation pattern. gbiosciences.com For this compound (molecular formula C₁₀H₁₆O₂), the molecular weight is 168.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 168. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation of the molecular ion is driven by the functional groups. fiveable.meslideshare.net Common fragmentation pathways for this molecule would include:
Alpha-cleavage: The breaking of the bond adjacent to the carbonyl group, which is a characteristic fragmentation for ketones. This could lead to the loss of alkyl fragments from the cyclohexanone ring.
Ring Cleavage: Fragmentation of the tetrahydropyran ring, often initiated by cleavage adjacent to the ether oxygen atom.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. researchgate.net It yields precise data on bond lengths, bond angles, and the absolute conformation of the molecule.
While a specific crystal structure for this compound is not publicly available, studies on related spiro[5.5]undecane derivatives show that the six-membered rings typically adopt chair conformations to minimize steric strain. researchgate.net An X-ray analysis would confirm the chair conformation of both the tetrahydropyran and cyclohexanone rings and provide exact measurements of the torsional angles within the spirocyclic system.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
This compound is a chiral molecule, possessing axial chirality centered at the spiro carbon atom, even without any stereocenters on the rings. nih.gov This means it can exist as a pair of non-superimposable mirror images (enantiomers).
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The ketone chromophore (n→π* transition) in the cyclohexanone ring is an excellent probe for CD studies. thieme-connect.de The sign and magnitude of the Cotton effect associated with this transition are highly sensitive to the chiral environment and can be used to determine the absolute configuration of the enantiomers, often by applying empirical rules like the Octant Rule for ketones. mdpi.comacs.org If a synthetic route produces an unequal mixture of enantiomers, CD spectroscopy can be used to determine the enantiomeric excess (e.e.).
Theoretical and Computational Studies on 3 Oxaspiro 5.5 Undecan 7 One
Conformational Analysis and Energy Landscapes
The conformational landscape of 3-oxaspiro[5.5]undecan-7-one is primarily dictated by the conformations of its two six-membered rings, which are a cyclohexane (B81311) ring and a tetrahydropyran (B127337) ring, fused at a spirocyclic center. The interplay of steric and stereoelectronic effects governs the relative energies of its various conformers.
Both the cyclohexane and tetrahydropyran rings of this compound can, in principle, adopt several conformations, with the most significant being the chair, boat, and twist-boat forms. wikipedia.orgbyjus.com
Chair Conformation: For most substituted cyclohexanes, the chair conformation represents the lowest energy state as it minimizes both angle strain and torsional strain by ensuring all substituents are in staggered positions. cutm.ac.in The chair conformation is also the most stable for the tetrahydropyran ring.
Boat Conformation: The boat conformation is significantly higher in energy due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. davuniversity.org
Twist-Boat Conformation: A more stable intermediate between the chair and boat forms is the twist-boat (or skew-boat) conformation. byjus.com This form alleviates some of the torsional and steric strain present in the pure boat conformation. cutm.ac.in While more stable than the boat, the twist-boat is generally less stable than the chair conformation. wikipedia.org In certain substituted systems, however, the twist-boat can become the global energy minimum to relieve severe steric interactions. wikipedia.orgupenn.edu
The relative energies of these conformations in cyclohexane provide a foundational understanding for the carbocyclic ring in this compound.
Table 1: Relative Conformational Energies in Cyclohexane
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0 |
| Twist-Boat | ~5.5 |
| Boat | ~6.9 |
| Half-Chair | ~10.8 |
Data presented is generalized from typical values for cyclohexane and may vary for substituted systems.
The presence of the oxygen atom in the tetrahydropyran ring introduces significant stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to occupy an axial position over the sterically less hindered equatorial position. chemtube3d.comrsc.org This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). rsc.org
In spiroketals, such as the related 1,7-dioxaspiro[5.5]undecane, the anomeric effect plays a crucial role in determining the most stable conformation. chemtube3d.com The conformer that maximizes the number of anomeric interactions is generally the most stable. chemtube3d.com For this compound, the key stereoelectronic interactions will involve the lone pairs on the ether oxygen and their orientation relative to the C-C bonds of the spirocyclic junction. The preferred conformation will seek to optimize these hyperconjugative interactions while minimizing steric strain. The axial-axial conformation in spiroketals is often favored due to the double anomeric effect, where each oxygen atom's lone pair is anti-periplanar to the other C-O bond. chemtube3d.com While this compound is not a spiroketal, similar stereoelectronic principles governing the orientation of the oxygen lone pairs relative to the spiro-fused ring system will be influential.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure of molecules like this compound. northwestern.eduarxiv.org These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's wave function, from which numerous properties can be derived. northwestern.edu
For this compound, these calculations can be used to:
Determine the optimized geometries of different conformers.
Calculate the relative energies of these conformers to identify the global minimum and construct an energy landscape.
Analyze the molecular orbitals and electron density distribution to understand bonding and reactivity. youtube.com
Quantify the magnitude of stereoelectronic interactions, such as the anomeric effect, through methods like Natural Bond Orbital (NBO) analysis.
Hybrid DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries and relative energies. nih.gov For higher accuracy in energy calculations, coupled-cluster methods or larger basis sets can be utilized. youtube.com
Table 2: Representative Quantum Chemical Methods for Electronic Structure Calculation
| Method | Description | Typical Application |
| DFT (e.g., B3LYP) | A method that uses the electron density to calculate the system's energy. | Geometry optimization, relative energy calculations, molecular orbital analysis. |
| MP2 | Møller-Plesset perturbation theory of the second order, which includes electron correlation. | More accurate energy calculations than standard DFT. |
| Coupled Cluster (e.g., CCSD(T)) | A highly accurate but computationally expensive method for calculating electronic energies. | "Gold standard" for single-point energy calculations on optimized geometries. |
| NBO Analysis | A method to analyze the wave function in terms of localized bonds and lone pairs. | Quantifying hyperconjugative interactions and charge distribution. |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify transition states, intermediates, and the reaction pathways that connect them. mdpi.com For this compound, computational studies could investigate various reactions, such as its synthesis or subsequent transformations.
Microkinetic modeling, which combines DFT-derived energetics with kinetic theories, can be used to simulate reaction kinetics and determine rate-determining steps. researchgate.netnih.gov This approach allows for a detailed understanding of how factors like temperature, pressure, and catalyst presence influence the reaction outcome. mdpi.com For instance, the Robinson annulation used to synthesize a related spiro-ketone could be modeled to understand its stereoselectivity and optimize reaction conditions.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties from first principles, providing a powerful complement to experimental characterization. youtube.com
NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This is particularly valuable for distinguishing between different conformers or isomers, as the chemical shifts are highly sensitive to the local electronic environment.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. This would be particularly relevant for the n→π* transition of the ketone group in this compound.
Table 3: Computationally Predicted Spectroscopic Data (Hypothetical)
| Spectrum | Predicted Feature | Corresponding Structural Element |
| ¹³C NMR | ~210 ppm | C=O (ketone) |
| ~70 ppm | C-O (ether) | |
| IR | ~1715 cm⁻¹ | C=O stretch |
| ~1100 cm⁻¹ | C-O stretch | |
| UV-Vis | ~280 nm | n→π* transition |
These are hypothetical values based on typical functional group absorptions and would require specific calculations for this compound for accurate prediction.
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 3-oxaspiro[5.5]undecan-7-one is not as established as that of its 9-one isomer, which can be prepared via a Robinson annelation. Future research must prioritize the development of novel and efficient synthetic strategies. A key challenge will be to devise methods that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption. Atom-economical reactions, such as catalytic [4+2] cycloadditions or tandem reactions commencing from readily available starting materials, could provide elegant solutions. The exploration of enzymatic or chemoenzymatic approaches could also pave the way for highly selective and sustainable syntheses.
Exploration of Novel Reactivity and Cascade Reactions
The reactivity of the carbonyl group and the adjacent spirocyclic system in this compound is a fertile ground for discovery. Investigations into its behavior under a variety of reaction conditions—acidic, basic, and with organometallic reagents—are warranted. Of particular interest is the potential for this molecule to participate in cascade reactions. The strategic placement of the ketone could enable a sequence of transformations to be triggered by a single event, rapidly building molecular complexity. For instance, a nucleophilic addition to the carbonyl could be followed by a ring-opening or rearrangement of the oxaspirocycle, leading to novel molecular architectures.
Advanced Computational Studies for Rational Design
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) and other high-level computational methods can be employed to:
Determine the most stable conformations: Understanding the three-dimensional structure is crucial for predicting reactivity.
Analyze frontier molecular orbitals (HOMO-LUMO): This can provide insights into its electrophilic and nucleophilic sites.
Model reaction pathways and transition states: This would allow for the rational design of experiments and the prediction of reaction outcomes.
Calculate spectroscopic data (NMR, IR): These predictions can aid in the characterization of the compound and its reaction products.
Such in-silico studies will be invaluable in guiding synthetic efforts and in understanding the fundamental electronic nature of this spiroketone.
Expanding the Scope of Synthetic Applications
While currently lacking defined applications, this compound holds promise as a versatile building block in organic synthesis. Its unique spirocyclic core could be incorporated into larger, more complex molecules with potential biological activity. For example, it could serve as a key intermediate in the synthesis of natural products or their analogues. The fragrance and flavor industry might also find applications for derivatives of this compound. The development of reliable synthetic routes will be the gateway to exploring these potential applications.
Unexplored Stereochemical Aspects and Chiral Pool Syntheses
The stereochemistry of this compound is a particularly compelling area for future research. The molecule possesses a stereocenter at the spiro-carbon, and the introduction of substituents can create additional stereocenters. The synthesis of enantiomerically pure or enriched forms of this compound is a significant challenge.
Future work should focus on:
Asymmetric synthesis: Developing catalytic asymmetric methods to control the stereochemistry during the formation of the spirocycle.
Chiral resolution: Separating racemic mixtures to obtain the individual enantiomers.
Chiral pool synthesis: Utilizing readily available chiral starting materials to construct the spirocyclic framework with a defined stereochemistry.
Understanding the absolute stereochemistry and its influence on the properties and reactivity of the molecule will be critical for any potential applications in fields such as medicinal chemistry or materials science, where chirality often plays a decisive role.
Q & A
Basic: What are the standard synthetic protocols for 3-oxaspiro[5.5]undecan-7-one?
Methodological Answer:
The compound is typically synthesized via Robinson annulation or Michael addition-cyclization strategies. A validated protocol involves:
- Step 1 : Reacting 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone under acidic (e.g., phosphoric acid) or basic (e.g., Triton B) conditions to form 3-oxaspiro[5.5]undec-7-en-9-one .
- Step 2 : Catalytic hydrogenation (e.g., Pd/C, H₂) of the unsaturated intermediate to yield the saturated ketone .
Key Variables : - Catalyst Choice : Phosphoric acid reduces by-product formation compared to Triton B but may lower conversion rates .
- Yield Optimization : Distillation under reduced pressure (Kugelrohr) is critical for isolating pure products (72–81% yield) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR : ¹H and ¹³C NMR confirm the spirocyclic structure. Key signals include:
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 183) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
Advanced: How can competing reaction pathways during synthesis be resolved?
Methodological Answer:
By-product formation (e.g., dimerization or over-reduction) is mitigated through:
- Condition Screening : Compare acidic (H₃PO₄) vs. basic (Triton B) catalysts. Phosphoric acid minimizes side reactions but requires longer reaction times .
- In Situ Monitoring : Use TLC or GC-MS to track intermediate formation. Adjust stoichiometry (e.g., excess methyl vinyl ketone) to favor annulation over aldol condensation .
- Post-Reaction Workup : Liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc) isolate the target compound .
Advanced: What computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess steric strain in the spirocyclic framework, which influences hydrogenation efficiency .
- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability for drug development .
- Docking Studies : Use AutoDock Vina to model binding affinity with biological targets (e.g., antimicrobial proteins) .
Advanced: How do structural modifications affect biological activity?
Methodological Answer:
- Functionalization : Introduce substituents (e.g., halogens at C-9) to enhance antimicrobial activity. Compare MIC values against E. coli and S. aureus .
- Stereoelectronic Effects : Replace the oxa-ring with thia- or aza-rings to alter electron density and binding kinetics. Assess via SPR (surface plasmon resonance) .
- SAR Tables :
| Derivative | Substituent | MIC (μg/mL) | Target Enzyme IC₅₀ (μM) |
|---|---|---|---|
| Parent Compound | None | 64 | >100 |
| 9-Fluoro Derivative | F at C-9 | 8 | 12.5 |
| Thia-Analogue | S instead of O | 32 | 45 |
Basic: How to perform a literature review on spirocyclic ketones?
Methodological Answer:
- Database Search : Use SciFinder or Reaxys with keywords: "spiro[5.5]undecanone," "Robinson annulation," and "heterospirocycles." Filter by synthesis, NMR, or bioactivity .
- Citation Tracking : Follow references from foundational papers (e.g., Fröhlich et al. on 3-heterospiro[5.5]undecanes) .
- Contradiction Analysis : Compare yields or spectral data across studies to identify optimal protocols .
Advanced: What strategies resolve contradictions in reported synthetic yields?
Methodological Answer:
- Meta-Analysis : Compile data from 10+ studies into a table to identify trends (e.g., higher yields with Pd/C vs. PtO₂ in hydrogenation).
- Reproducibility Tests : Replicate divergent protocols under controlled conditions (e.g., inert atmosphere purity, solvent grade).
- Error Sources : Check for unaccounted variables like trace moisture (affecting acid-catalyzed steps) or column chromatography resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
